molecular formula C5H3ClOS B1589303 4-Chlorothiophene-2-carbaldehyde CAS No. 57500-51-3

4-Chlorothiophene-2-carbaldehyde

Cat. No. B1589303
CAS RN: 57500-51-3
M. Wt: 146.6 g/mol
InChI Key: YYEIZVYJDLYMIH-UHFFFAOYSA-N
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Description

4-Chlorothiophene-2-carbaldehyde is a chemical compound with the molecular formula C5H3ClOS and a molecular weight of 146.6 . It is a liquid at room temperature .


Synthesis Analysis

Thiophene derivatives, such as 4-Chlorothiophene-2-carbaldehyde, are synthesized through various methods including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald reaction, for instance, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .


Molecular Structure Analysis

The InChI code for 4-Chlorothiophene-2-carbaldehyde is 1S/C5H3ClOS/c6-4-1-5(2-7)8-3-4/h1-3H . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

4-Chlorothiophene-2-carbaldehyde is a liquid at room temperature .

Scientific Research Applications

Synthesis and Optical Properties

4-Chlorothiophene-2-carbaldehyde is a precursor in the synthesis of complex organic molecules. For instance, its derivatives have been used in the synthesis of 2-functionally substituted 4,5-dihydrothieno[3,2-c]quinolines. These compounds exhibit moderate to high fluorescence quantum yields, indicating potential applications as invisible ink dyes due to their structure-optical property relationships (Bogza et al., 2018).

Biological Evaluation and Synthetic Applications

4-Chlorothiophene-2-carbaldehyde and its analogs are highlighted in synthetic chemistry for constructing fused or binary quinoline-cord heterocyclic systems. These compounds are also evaluated for their biological significance, illustrating the compound's versatility in synthetic and biological applications (Hamama et al., 2018).

Intramolecular Arylation

The compound is also utilized in intramolecular cyclization reactions to yield 4H-thieno[3,2-c]chromenes. This process involves iodination followed by palladium-catalyzed cyclization, showcasing its role in facilitating complex chemical transformations (Fisyuk et al., 2012).

Antibacterial and Antiurease Activities

A series of novel 4-arylthiophene-2-carbaldehyde compounds synthesized via Suzuki-Miyaura cross-coupling exhibited significant antibacterial and antiurease activities. This indicates the potential of 4-Chlorothiophene-2-carbaldehyde derivatives in medicinal chemistry and pharmaceutical research (Ali et al., 2013).

Organic Electronics

In the field of organic electronics, derivatives of 4-Chlorothiophene-2-carbaldehyde have been investigated for their semiconducting properties. These compounds are found to exhibit good solubility and thermotropic liquid crystalline behavior, making them suitable for use in organic thin film transistors (OTFTs) (Jung et al., 2010).

Safety and Hazards

4-Chlorothiophene-2-carbaldehyde is classified as harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing its mist or vapors, washing thoroughly after handling, not eating, drinking, or smoking when using this product, using only outdoors or in a well-ventilated area, and wearing protective gloves and clothing .

Future Directions

Thiophene derivatives, including 4-Chlorothiophene-2-carbaldehyde, have been the focus of a growing number of scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, future research may continue to explore the synthesis, properties, and applications of these compounds.

properties

IUPAC Name

4-chlorothiophene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClOS/c6-4-1-5(2-7)8-3-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYEIZVYJDLYMIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=C1Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60451170
Record name 4-chlorothiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60451170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chlorothiophene-2-carbaldehyde

CAS RN

57500-51-3
Record name 4-Chloro-2-thiophenecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57500-51-3
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Record name 4-chlorothiophene-2-carbaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chlorothiophene-2-carbaldehyde
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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